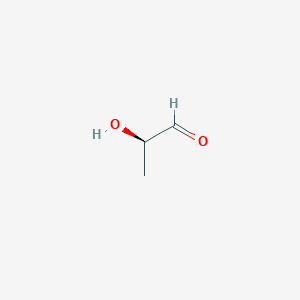

(R)-Lactaldehyde

Description

Properties

IUPAC Name |

(2R)-2-hydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSABBBMNWQWLLU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331405 | |

| Record name | (R)-Lactaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Lactaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3946-09-6 | |

| Record name | Propanal, 2-hydroxy-, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactaldehyde, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003946096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Lactaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTALDEHYDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG4FU23EFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Lactaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Lactaldehyde can be synthesized through several methods. One common approach involves the reduction of ®-lactic acid using reducing agents such as lithium aluminum hydride. Another method includes the oxidation of ®-1,2-propanediol using mild oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, ®-Lactaldehyde is often produced through the microbial fermentation of sugars. Specific strains of bacteria or yeast are employed to convert sugars like lactose into ®-Lactaldehyde under controlled conditions. This method is favored for its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: ®-Lactaldehyde can be oxidized to ®-lactic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to ®-1,2-propanediol using reducing agents like sodium borohydride.

Substitution: ®-Lactaldehyde can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: ®-Lactic acid.

Reduction: ®-1,2-propanediol.

Substitution: Various substituted lactaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

(R)-Lactaldehyde is recognized for its role as a metabolite in several biochemical pathways. It is involved in the metabolism of sugars and amino acids, making it crucial for cellular energy production and biosynthesis.

Metabolic Pathways

- Methylglyoxal Metabolism : this compound serves as an intermediate in the methylglyoxal pathway, which is essential for the metabolism of fructose and mannose. This pathway is vital for energy production in various organisms, including humans and Escherichia coli .

- Glycation Reactions : The compound participates in glycation processes, leading to the formation of advanced glycation end-products (AGEs). These compounds are implicated in various diseases, including diabetes and cardiovascular disorders .

Synthesis of Biomolecules

This compound acts as a precursor for the synthesis of several important biomolecules:

- Sugars : It can be converted into various sugar derivatives through enzymatic reactions, contributing to carbohydrate metabolism .

- Amino Acids : It plays a role in synthesizing amino acids, which are fundamental building blocks of proteins .

Pharmaceutical Applications

The unique properties of this compound make it valuable in pharmaceutical research:

Drug Development

- Antioxidant Properties : Studies have shown that lactaldehyde-derived products can exhibit antioxidant activities, making them potential candidates for developing drugs targeting oxidative stress-related conditions .

- Cytotoxicity Studies : Research indicates that certain AGEs derived from lactaldehyde can interact with receptor for advanced glycation end-products (RAGE), leading to cytotoxic effects. This interaction suggests potential therapeutic targets for diseases such as Alzheimer's .

Environmental Applications

This compound has been studied for its environmental implications:

- Biodegradation : As a biodegradable compound, this compound can be utilized in bioremediation processes to break down pollutants in the environment .

- Indicator of Pollution : Its presence in certain environmental samples can indicate pollution levels due to its formation from organic matter degradation .

Advanced Glycation End-products

A study identified a novel lactaldehyde-derived AGE called LAK2, produced from the reaction of acetylated lysine with this compound under physiological conditions. This compound was suggested as a potential marker for oxidative stress during inflammation .

| Compound | Yield (%) | Formation Conditions |

|---|---|---|

| LAK2 | 5.2 | Ac-Lys + this compound at pH 7.4 and 37°C |

| LAPL | 11.8 | Ac-Lys + this compound at lower concentrations |

Interstellar Chemistry

Research has shown that this compound may form in interstellar environments, acting as a precursor to sugars and amino acids critical for life's building blocks in space .

Mechanism of Action

The mechanism of action of ®-Lactaldehyde involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions. For example, it can be oxidized to ®-lactic acid by lactaldehyde dehydrogenase. This enzyme-mediated process involves the transfer of electrons and protons, facilitating the conversion.

Comparison with Similar Compounds

Metabolic Significance

(R)-Lactaldehyde is metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in yeast and bacterial systems. ADH reduces it to (R)-1,2-propanediol, while ALDH oxidizes it to (R)-lactic acid, linking it to central carbon metabolism .

Comparison with Similar Compounds

(S)-Lactaldehyde

- Structural Relationship : The enantiomer of this compound, differing in the configuration of the hydroxyl group at C2.

- Synthesis : Synthesized using enantiocomplementary ketoreductases, mirroring the (R)-isomer’s production .

Propionaldehyde (Propanal)

- Structure : C₃H₆O (MW: 58.08 g/mol), lacking the hydroxyl group at C2.

- Reactivity : More volatile and less polar than lactaldehyde. Undergoes rapid oxidation to propionic acid.

Glyceraldehyde (C₃H₆O₃)

- Structural Feature : Contains three hydroxyl groups and one aldehyde group.

- Metabolism : Processed by glycolysis as a triose intermediate, whereas lactaldehyde is funneled into propanediol or lactate pathways .

Acetaldehyde (Ethanal)

- Structure : CH₃CHO (MW: 44.05 g/mol), the simplest aldehyde.

- Applications : Widely used in perfumery and acetic acid synthesis. Unlike lactaldehyde, it lacks a hydroxyl group, making it more reactive in aldol condensations .

Thioaldehydes (R-CH=S)

- Structural Analogs : Sulfur replaces the oxygen in the aldehyde group.

- Stability : Highly unstable compared to lactaldehyde, limiting their biological relevance .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₃H₆O₂ | 74.08 | 3194-71-6 | Aldehyde, Hydroxyl |

| (S)-Lactaldehyde | C₃H₆O₂ | 74.08 | 3194-72-7 | Aldehyde, Hydroxyl |

| Propionaldehyde | C₃H₆O | 58.08 | 123-38-6 | Aldehyde |

| Acetaldehyde | C₂H₄O | 44.05 | 75-07-0 | Aldehyde |

Table 2: Enzymatic Activity Toward Aldehydes

Research Findings

Structural Basis of Enzymatic Specificity

The NAD(P)H-dependent lactaldehyde dehydrogenase from Rhizobium leguminosarum (RlGabD) shares 35% sequence identity with E. coli lactaldehyde dehydrogenase. Structural comparisons reveal conserved catalytic residues (Cys295) and cofactor-binding motifs (Ser179, Lys182), explaining its dual specificity for NADH and NADPH .

Biological Activity

(R)-Lactaldehyde, also known as (R)-2-hydroxypropionaldehyde, is a chiral aldehyde that plays a significant role in various biological processes and metabolic pathways. This article explores its biological activity, focusing on enzymatic interactions, metabolic pathways, and potential applications in biotechnology and medicine.

This compound is a colorless liquid with a sweet odor. Its molecular formula is C₃H₈O, and it has a molecular weight of 60.05 g/mol. The compound is known for its reactivity due to the aldehyde functional group, making it a versatile intermediate in organic synthesis.

Lactaldehyde Dehydrogenase

One of the primary enzymes involved in the metabolism of this compound is lactaldehyde dehydrogenase (ALDH). This enzyme catalyzes the oxidation of lactaldehyde to lactate using NAD⁺ as a cofactor. Studies have shown that lactaldehyde dehydrogenase from Escherichia coli exhibits broad substrate specificity, allowing it to oxidize various α-hydroxyaldehydes .

Table 1: Enzyme Kinetics of Lactaldehyde Dehydrogenase

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the fermentation processes of various microorganisms. In E. coli, it serves as an intermediate in the anaerobic production of 1,2-propanediol (1,2-PD) from methylglyoxal . The pathway involves two key steps:

- Reduction of Methylglyoxal : Methylglyoxal is reduced to this compound by glycerol dehydrogenase.

- Reduction to 1,2-PD : this compound is subsequently reduced to 1,2-PD by lactaldehyde reductase.

This pathway highlights the potential of this compound as a precursor for producing valuable biochemicals through metabolic engineering.

Advanced Glycation End-products (AGEs)

Recent studies have indicated that this compound can participate in the formation of advanced glycation end-products (AGEs) through the Maillard reaction with amino acids like lysine . These AGEs are implicated in various pathological conditions, including diabetes and aging-related diseases.

Table 2: Formation of AGEs from this compound

Applications in Biotechnology

Given its biological activity and role as a metabolic intermediate, this compound holds promise for various applications:

- Biochemical Synthesis : It can be used as a building block for synthesizing pharmaceuticals and agrochemicals.

- Metabolic Engineering : Engineering microbial strains to enhance the production of this compound could lead to improved yields of valuable products like 1,2-PD.

- Research Tool : Its role in AGEs formation makes it a useful compound for studying glycation processes and their implications in health and disease.

Q & A

Q. What are the primary methods for synthesizing (R)-lactaldehyde in enantiomerically pure form?

this compound is synthesized via chemoenzymatic catalysis, where ketoreductases are screened for their ability to reduce methylglyoxal derivatives. For example, methylglyoxal-1,1-dimethylacetal is enantioselectively reduced using engineered ketoreductases to yield (R)-1,1-dimethoxy-2-propanol, which is subsequently hydrolyzed to this compound . Critical parameters include enzyme selection, reaction scale-up conditions (e.g., substrate loading, pH, temperature), and post-reaction purification using techniques like distillation or chromatography.

Q. How is the enantiomeric purity of this compound validated experimentally?

Enantiomeric purity is assessed via chiral GC or HPLC analysis. For GC, (R)- and (S)-lactaldehyde derivatives (e.g., dinitrophenylhydrazones) are separated using chiral stationary phases . HPLC methods employ chiral columns (e.g., Daicel Chiralpak®) with UV detection. Nuclear magnetic resonance (NMR) analysis of diastereomeric derivatives or Mosher’s esters can also confirm configuration .

Q. What role does this compound play in metabolic pathways?

this compound is an intermediate in methylglyoxal metabolism. It is produced via glycerol dehydrogenase (gldA)-mediated reduction of methylglyoxal and subsequently oxidized to lactate by aldehyde dehydrogenases . Its stereospecificity influences downstream enzymatic activity, making it critical for studying metabolic flux in prokaryotic and eukaryotic systems .

Advanced Research Questions

Q. How do stability issues of this compound impact experimental design?

this compound is prone to dimerization and oxidation. Stability studies using ¹H-NMR reveal that its methyl group signals decay over time due to dimer formation, requiring storage at low temperatures (-20°C) under inert atmospheres . Experimental protocols must include stability assessments (e.g., time-course NMR) and stabilizers (e.g., antioxidants) for reproducible results.

Q. What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?

Discrepancies in yields arise from variations in enzymatic activity (e.g., ketoreductase efficiency), substrate inhibition, or hydrolysis conditions. For instance, scale-up from mg to gram quantities often reduces enantiomeric excess due to enzyme denaturation . Resolution involves Design of Experiments (DoE) to optimize parameters like co-solvent ratios, NAD(P)H regeneration systems, and reaction time .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

Matrix interference complicates quantification. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances detectability via HPLC-UV or LC-MS . Isotope dilution assays using ¹³C-labeled this compound as an internal standard improve accuracy in metabolomic studies .

Q. What are the limitations of NMR for structural elucidation of this compound, and how can they be mitigated?

NMR struggles with detecting minor conformers (e.g., open-chain vs. cyclic hemiacetal forms) due to rapid interconversion in solution . Low-temperature NMR (-40°C) slows equilibration, resolving distinct signals for each form. Dynamic NMR (DNMR) simulations can also model exchange rates between conformers .

Methodological Guidance

Designing experiments to study this compound’s role in enzymatic pathways:

- Hypothesis-driven approach : Compare wild-type vs. knockout microbial strains (e.g., E. coli ΔgldA) to quantify lactate production via HPLC .

- Isotope tracing : Use ¹³C-labeled methylglyoxal to track this compound flux in metabolic networks via LC-MS .

Analyzing contradictory data on this compound’s thermodynamic stability:

- Systematic review : Compare crystallization conditions (solvent, temperature) and polymorph characterization (XRD, DSC) across studies .

- Computational modeling : Apply density functional theory (DFT) to calculate energy barriers for dimerization vs. monomer stabilization .

Best practices for reporting this compound research:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.